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molecular formula C10H13BrO B7858673 1-(2-Bromophenyl)butan-2-ol

1-(2-Bromophenyl)butan-2-ol

Cat. No. B7858673
M. Wt: 229.11 g/mol
InChI Key: UFPXZMODXKUNDI-UHFFFAOYSA-N
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Patent
US09249127B2

Procedure details

To a solution of 2-(2-bromophenyl) acetaldehyde (15 g, 75.37 mmol) in THF (100 ml) was added propyl magnesium bromide (1.0 M in THF) (15.13 g, 113.6 mmol) at 0° C. then stirred at RT for 3 h. The reaction mixture was quenched with ammonium chloride then the title compound was purified by separation methods A, E and M. (Yield 7.0 g). The enantiomer showed up at tr=13.6 min with Chiralcel OJH (4.6×250 mm) 5μ, hexane:ethanol (98:02), 1 ml/min.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]=[O:10].[CH2:11]([Mg]Br)[CH2:12]C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([OH:10])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC=O
Name
Quantity
15.13 g
Type
reactant
Smiles
C(CC)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ammonium chloride
CUSTOM
Type
CUSTOM
Details
the title compound was purified by separation methods A, E and M
CUSTOM
Type
CUSTOM
Details
showed up at tr=13.6 min with Chiralcel OJH (4.6×250 mm) 5μ, hexane:ethanol (98:02), 1 ml/min.
Duration
13.6 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=C(C=CC=C1)CC(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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